Trioctylamine
Overview
Description
Synthesis Analysis
Trioctylamine is synthesized through the amination of octanol with ammonia over a Ni–Cu catalyst supported on diatomite. The process achieves high conversion and selectivity towards trioctylamine, with the best results obtained using a Ni/Cu ratio of 1.25:1. This method emphasizes the importance of catalyst preparation, where the physical properties of the catalyst, such as particle size and surface area, play critical roles in the synthesis efficiency (Li et al., 2011).
Molecular Structure Analysis
The molecular structure of trioctylamine can be altered or studied under various conditions, such as its adsorption on surfaces like Au(111) under ultrahigh vacuum. This leads to thermally activated chemical reactions, showcasing trioctylamine's reactivity and interaction with metal surfaces (Weigelt et al., 2008).
Chemical Reactions and Properties
Trioctylamine's chemical reactivity includes its participation in catalytic processes and chemical reactions. For instance, its use in dynamic kinetic resolution processes highlights its ability to function in complex organic transformations, facilitating the production of desired enantiomers with high efficiency and selectivity (Lin & Tsai, 2000).
Physical Properties Analysis
The solubility of trioctylamine in supercritical carbon dioxide has been studied, revealing its significant solubility which increases with pressure up to certain thresholds, depending on temperature. This property is crucial for applications in supercritical fluid extraction and other processes where supercritical CO2 is used (Ghaziaskar & Kaboudvand, 2008).
Chemical Properties Analysis
The interfacial activity of trioctylamine in hydrocarbon/water systems with nonorganic electrolytes demonstrates its ability to effectively reduce interfacial tension, particularly in acidic conditions. This property is influenced by the amine's protonation state and is vital for its applications in extraction and separation technologies (Radzio & Prochaska, 2001).
Scientific Research Applications
1. Reactive Extraction of Butyric Acid
- Summary of Application: Trioctylamine is used in the reactive extraction of butyric acid from an aqueous stream . This process is part of a new trend in the utilization of renewable feedstock, waste, and by-products for chemical production through a bio-based route using cheap and available biomass materials .
- Methods of Application: The extraction process involves three parameters: initial butyric acid concentration, trioctylamine concentration, and temperature . A Box-Behnken design comprising of seventeen experimental runs was utilized in the reactive extraction study of butyric acid .
- Results or Outcomes: The optimal conditions yielded were: temperature 301.829 K, initial butyric acid concentration 0.493 kmol/m³, trioctylamine composition 26.417%v/v with the following responses: distribution coefficient = 28.795 and extraction efficiency of 96.666% .
2. Extraction of Monocarboxylic Acids and Precious Metals
- Summary of Application: Trioctylamine is used to extract monocarboxylic acids such as acetic acid, and also precious metals . This process contributes to the production of high-purity materials used in electronics, magnets, and catalysis .
- Methods of Application: The extraction process involves the use of trioctylamine in various diluents at different concentrations . The loading of trioctylamine for a given carboxylic acid depends on the nature of the solute and its concentration .
- Results or Outcomes: The apparent extraction equilibrium constants depend on the hydrophobicity and acidity of the carboxylic acid, as well as the specific basicity of trioctylamine .
3. Catalysis and Chemical Synthesis
- Summary of Application: Trioctylamine’s catalytic potential extends to various chemical reactions, encompassing applications in both academia and industrial settings . Its versatile nature allows it to facilitate reactions that involve acid-base catalysis, reductive amination, and Michael addition, among others .
- Methods of Application: The specific method of application depends on the reaction being catalyzed. For example, in acid-base catalysis, trioctylamine can act as a base to accept a proton and facilitate the reaction .
- Results or Outcomes: The outcomes of these reactions vary widely depending on the specific reaction. In particular, trioctylamine’s role as a catalyst in the synthesis of pharmaceutical intermediates underscores its importance in drug development and manufacturing .
4. Surfactant and Emulsifier in Polymer Industry
- Summary of Application: The amphiphilic nature of trioctylamine, stemming from its hydrophobic alkyl chain and hydrophilic amine group, qualifies it as an excellent candidate for use as a surfactant and emulsifier .
- Methods of Application: In the polymer industry, it contributes to the formation of stable emulsions and microemulsions, aiding in the production of polymer dispersions, latexes, and coatings .
- Results or Outcomes: This enhances the quality and performance of a wide range of polymer-based materials .
5. Corrosion Inhibition and Lubricant Additive
- Summary of Application: Trioctylamine’s application portfolio extends to corrosion inhibition and lubrication enhancement .
- Methods of Application: Its ability to adsorb onto metal surfaces forms a protective layer that mitigates corrosion by preventing the interaction between metals and corrosive agents . Furthermore, trioctylamine’s incorporation into lubricants improves lubrication efficiency .
- Results or Outcomes: This reduces friction and wear in mechanical systems .
6. Mineral Extraction Reagent and Extractant for Nuclear Reprocessing
- Summary of Application: Trioctylamine production can be used as a mineral extraction reagent, an extractant for nuclear reprocessing .
- Methods of Application: The specific method of application depends on the mineral being extracted or the nuclear reprocessing procedure .
- Results or Outcomes: The outcomes of these applications contribute to the efficiency and effectiveness of mineral extraction and nuclear reprocessing .
7. Synthesis of Trioctylamine
- Summary of Application: Trioctylamine can be synthesized by the amination of octanol and ammonia under atmospheric pressure over a Ni–Cu catalyst supported on diatomite .
- Methods of Application: The key factor for the synthesis is the preparation of a catalyst with high activity and selectivity . The activity and selectivity can be adjusted by varying the Ni to Cu ratios .
- Results or Outcomes: For the catalyst with a Ni/Cu ratio of 1.25:1, the conversion of octanol and the selectivity of trioctylamine reached 100 and 97.3%, respectively, at 5 h .
8. Potato Defoliant
- Summary of Application: A formulation containing metoxuron mixed with an emulsion containing trioctylamine 50%, atlox 4851 B 15%, and isopropanol 35% was active as a potato defoliant .
- Methods of Application: The specific method of application depends on the potato defoliation procedure .
- Results or Outcomes: The outcomes of these applications contribute to the efficiency and effectiveness of potato defoliation .
Safety And Hazards
Future Directions
Trioctylamine has been used in the reactive extraction of malic acid from aqueous streams . This technique could pave the way for the reactive separation process design for recovery of carboxylic acids from dilute aqueous waste streams as well as a fermentation broth . This suggests that Trioctylamine could have potential future applications in the field of waste management and resource recovery.
properties
IUPAC Name |
N,N-dioctyloctan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAZYLNFDRKIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047635 | |
Record name | Trioctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | 1-Octanamine, N,N-dioctyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tri-n-octylamine | |
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Solubility |
In water, 0.050 mg/l @ 25 °C | |
Record name | TRI-N-OCTYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000549 [mmHg] | |
Record name | Tri-n-octylamine | |
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Product Name |
Trioctylamine | |
CAS RN |
1116-76-3 | |
Record name | Trioctylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tri-n-octylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116763 | |
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Record name | Trioctylamine | |
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Record name | 1-Octanamine, N,N-dioctyl- | |
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Record name | Trioctylamine | |
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Record name | Trioctylamine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.948 | |
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Record name | TRIOCTYLAMINE | |
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Record name | TRI-N-OCTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |
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Melting Point |
-34.6 °C | |
Record name | TRI-N-OCTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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